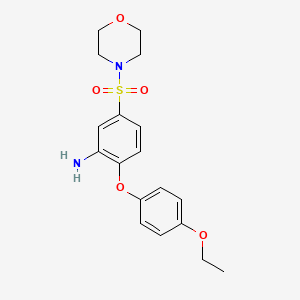
2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine sulfonyl group, which is known for enhancing solubility and biological activity. The presence of an ethoxy group and a phenoxy moiety contributes to its pharmacological profile.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Kinase Inhibition : Many derivatives demonstrate inhibitory effects on various kinases, which play crucial roles in cell signaling pathways. For instance, some studies have shown that related compounds can inhibit the activity of Akt1, a key player in cancer cell proliferation and survival .
- Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer therapies, where disrupting microtubule assembly can inhibit tumor growth .
Efficacy in Cell Lines
Table 1 summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 7.76 | Inhibition of proliferation |
| OVCAR-8 | 9.76 | Induction of apoptosis |
| A549 | 4.1 | Microtubule polymerization inhibition |
| DU-145 | 0.054 | Cell cycle arrest at G2/M phase |
IC50 values indicate the concentration required to inhibit cell viability by 50%.
Case Studies
- Tumor Growth Reduction : In vivo studies demonstrated that administration of related compounds led to a significant reduction in tumor size in rat models, with reported reductions up to 42% at optimal dosages .
- Cardiovascular Effects : Some derivatives have shown potential for cardiovascular applications by modulating ion channels involved in cardiac function. The inhibition of phosphodiesterase (PDE) pathways has been noted, suggesting a dual role in both oncology and cardiology .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates moderate oral bioavailability (approximately 52.5%) and favorable distribution characteristics, which are critical for therapeutic efficacy .
科学研究应用
Medicinal Chemistry Applications
Cancer Therapeutics
Research indicates that compounds containing morpholine moieties, such as 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine, exhibit promising anticancer properties. This compound has been studied for its ability to inhibit specific biological pathways involved in tumor growth. For instance, a study demonstrated the synthesis of morpholine-containing Schiff bases that showed potential as cancer therapeutic agents through their interaction with metal complexes .
Bromodomain Inhibition
The compound has also been explored as a potential bromodomain inhibitor. Bromodomain and extraterminal domain proteins are critical in regulating gene expression related to cancer. The development of selective inhibitors targeting these proteins is a promising therapeutic strategy. Research has highlighted the importance of structure-activity relationships in optimizing such inhibitors, suggesting that similar compounds could be synthesized to enhance potency and selectivity against bromodomains .
Materials Science Applications
Water Purification
In materials science, this compound has been incorporated into membrane technologies for water purification. Studies have shown that membranes modified with this compound improve water flux and dye removal efficiency from contaminated water sources. This application underscores the compound's versatility beyond medicinal uses, demonstrating its potential in environmental remediation efforts.
Environmental Science Applications
Toxicological Studies
The compound's implications in environmental science include its assessment in toxicological studies, where it may serve as a model compound for understanding the behavior of sulfonamide derivatives in aquatic environments. Data from toxicological studies can inform regulatory decisions regarding contaminants and their effects on ecosystems .
Case Studies
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-2-24-14-3-5-15(6-4-14)25-18-8-7-16(13-17(18)19)26(21,22)20-9-11-23-12-10-20/h3-8,13H,2,9-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDRWCVWOAWEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













